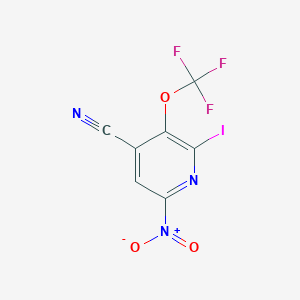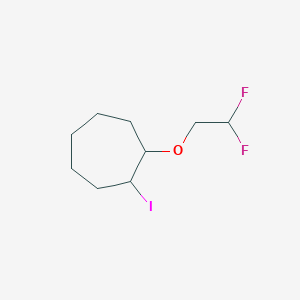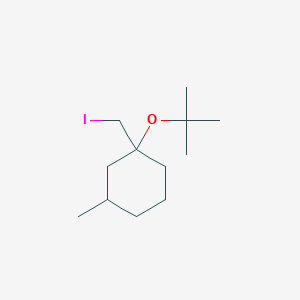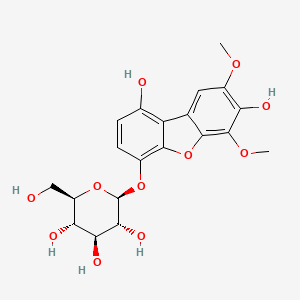
2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile is a complex organic compound with the molecular formula C7H2F3IN2O3 This compound is characterized by the presence of iodine, nitro, and trifluoromethoxy groups attached to an isonicotinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Iodination: Substitution of a hydrogen atom with an iodine atom.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group.
Formation of Isonicotinonitrile: Cyclization and nitrile formation.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, iodine sources for iodination, and appropriate catalysts for trifluoromethoxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the iodine atom with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the iodine atom can lead to various substituted isonicotinonitriles.
Aplicaciones Científicas De Investigación
2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity. The iodine atom may facilitate halogen bonding interactions, contributing to the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol
- 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline
- 2-Iodo-6-nitro-4-(trifluoromethoxy)-3-pyridinol
Uniqueness
2-Iodo-6-nitro-3-(trifluoromethoxy)isonicotinonitrile is unique due to its specific combination of functional groups and the isonicotinonitrile core. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C7HF3IN3O3 |
|---|---|
Peso molecular |
359.00 g/mol |
Nombre IUPAC |
2-iodo-6-nitro-3-(trifluoromethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7HF3IN3O3/c8-7(9,10)17-5-3(2-12)1-4(14(15)16)13-6(5)11/h1H |
Clave InChI |
CBHPMVSFDHYMPP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1[N+](=O)[O-])I)OC(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)



![4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079983.png)
![N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)




